Betamethasone β-D-Glucuronide Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

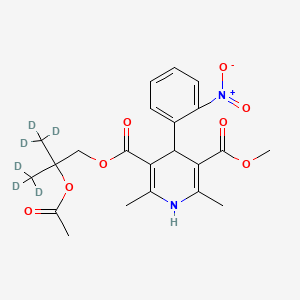

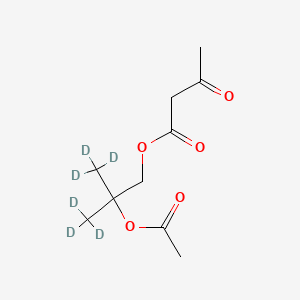

Betamethasone β-D-Glucuronide Sodium Salt is a derivative of Betamethasone, a systemic corticosteroid used to relieve inflammation in various conditions . It has a molecular formula of C28H36FNaO11 and a molecular weight of 590.57 . It is a member of the API family and is classified as a steroid/hormone .

Synthesis Analysis

The synthesis of Betamethasone β-D-Glucuronide Sodium Salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis

The molecular structure of Betamethasone β-D-Glucuronide Sodium Salt can be represented by the SMILES string: [Na+].C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 © [C@@]3 (F) [C@@H] (O)C [C@]2 © [C@@]1 (O)C (=O)CO [C@@H]5O [C@@H] ( [C@@H] (O) [C@H] (O) [C@H]5O)C (=O) [O-] .Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone β-D-Glucuronide Sodium Salt include its molecular formula (C28H36FNaO11), molecular weight (590.57), and its SMILES representation . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Enhanced Drug Delivery Systems

Betamethasone Sodium Phosphate, a potent glucocorticoid with anti-inflammatory activity, has been formulated into mucoadhesive chitosan-sodium alginate nanoparticles for ophthalmic delivery, aiming for prolonged topical delivery to treat macular edema. This formulation demonstrated promising in vitro and in vivo release profiles, suggesting a potential for sustained drug delivery to the posterior segment of the eye (Shafie & Fayek, 2013).

Pharmacokinetic Studies

Studies have validated methods for quantitative determination of Betamethasone Sodium Phosphate and its metabolites in human plasma, highlighting its application in pharmacokinetic studies and bioequivalence research. For instance, an ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed, demonstrating the compound medicine's usage for various glucocorticoid-sensitive diseases (Chen et al., 2016).

Impact on Fetal Development and Reproductive Function

Prenatal exposure to betamethasone has shown to cause intergenerational impairment of epididymal development in rats, raising concerns about its long-term effects on reproductive health. Such findings suggest careful consideration of antenatal glucocorticoid therapy's potential reproductive impacts (Kempinas et al., 2019).

Penetration Studies

Research on the penetration of topically applied betamethasone sodium phosphate into human aqueous humour has utilized Gas Chromatography combined with Negative Chemical Ionisation Mass Spectrometry (GCMS), providing insights into its ocular absorption and supporting its therapeutic applications (Watson et al., 1990).

将来の方向性

The detection of β-glucuronidase activity, which is involved in the metabolism of Betamethasone β-D-Glucuronide Sodium Salt, is of great significance in biomedicine and environmental health . Recent advances have been made in the detection of β-glucuronidase activity, with sensors for β-glucuronidase activity detection attracting increased attention . These sensors, including colorimetric sensing, fluorescent sensing, and electrochemical sensing, offer rapid and reliable detection .

特性

CAS番号 |

105088-07-1 |

|---|---|

製品名 |

Betamethasone β-D-Glucuronide Sodium Salt |

分子式 |

C28H36FNaO11 |

分子量 |

590.573 |

IUPAC名 |

sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |

InChIキー |

ZEFLDBQGUAWYGO-RPQAGTFSSA-M |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |

同義語 |

(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)